Excited‑State Dipole Moment of 1‑Aminoanthracene Surpasses 2‑AA and 9‑AA, Enabling Superior Polarity Sensing
The excited‑state dipole moment change (Δμ*S) of 1‑aminoanthracene is 6.7 D, compared with 5.4 D for 2‑aminoanthracene and 3.5 D for 9‑aminoanthracene [1]. The larger Δμ* value makes 1‑AA more sensitive to solvent polarity, producing larger Stokes shifts that improve spectral resolution in microenvironment sensing.
| Evidence Dimension | Excited‑state dipole moment change (Δμ*S) |
|---|---|
| Target Compound Data | 6.7 D (1‑aminoanthracene) |
| Comparator Or Baseline | 5.4 D (2‑aminoanthracene); 3.5 D (9‑aminoanthracene) |
| Quantified Difference | +1.3 D vs. 2‑AA; +3.2 D vs. 9‑AA |
| Conditions | Fluorescence solvatochromic shift measurements in organic solvents; Förster cycle analysis. |
Why This Matters
A buyer seeking a polarity‑sensitive fluorescent probe should select 1‑AA because its 30–91 % larger dipole change yields greater spectral separation between solvents, reducing crosstalk in multiplexed imaging or binding assays.
- [1] Grabowski, Z.R., Rotkiewicz, K., Rettig, W. Excited states of aminoanthracenes. An experimental approach to electron density distribution. J. Chem. Soc., Faraday Trans. 2 75, 816–827 (1979). View Source
